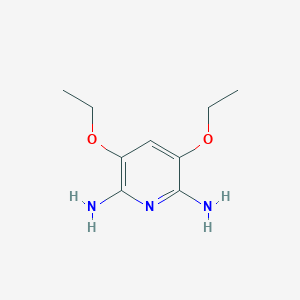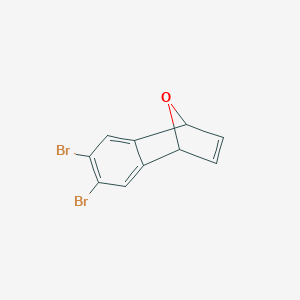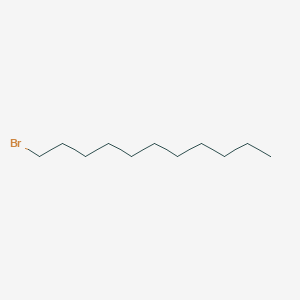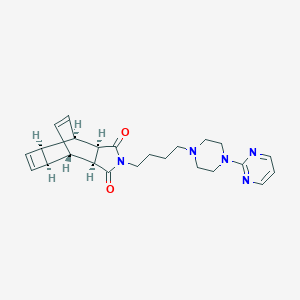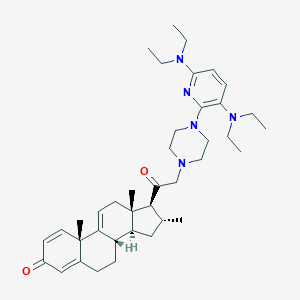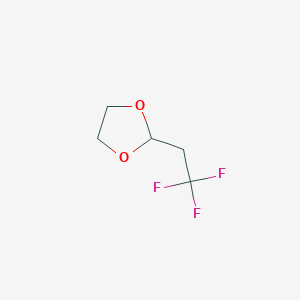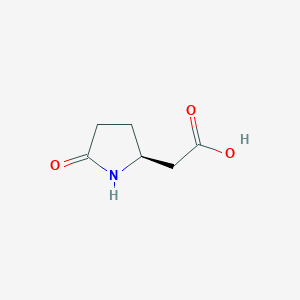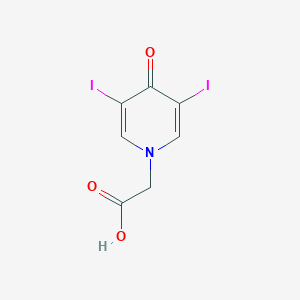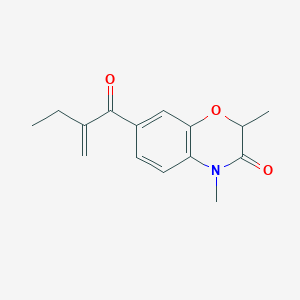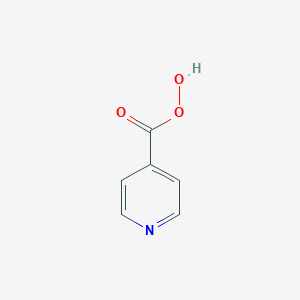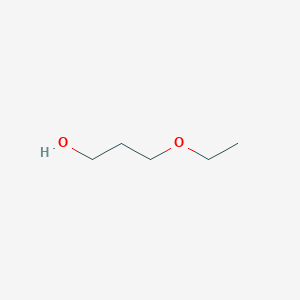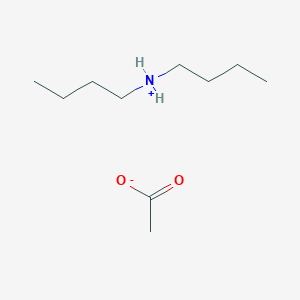
Sulfoxone sodium
Overview
Description
Sulfoxone Sodium is a water-soluble sulfone used as an antileprosy drug . It has also been used with limited success in the treatment of dermatitis herpetiformis .
Synthesis Analysis
Sulfoxone Sodium can be synthesized through a homocoupling reaction of sodium arylsulfinate promoted by Cu(II), which results in symmetrical diaryl sulfone derivatives . This reaction is tolerant to many functional groups and proceeds under mild conditions .
Molecular Structure Analysis
The molecular formula of Sulfoxone Sodium is C14H14N2Na2O6S3 . Its average weight is 404.482 and its monoisotopic weight is 404.017048324 .
Chemical Reactions Analysis
Sulfoxone Sodium is a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . The normal substrate for the enzyme, para-aminobenzoic acid (PABA), cannot bind as usual . The inhibited reaction is necessary in these organisms for the synthesis of folic acid .
Scientific Research Applications
Antileprosy Drug
Sulfoxone Sodium, also known as Diasone, is primarily used as an antileprosy drug . It was introduced in Japan in 1948 and later brought to Western use by Ernest Muir, who was serving as superintendent of the Chacachacare Leprosarium on Trinidad in the Caribbean .
Treatment of Dermatitis Herpetiformis
Sulfoxone Sodium has been used with limited success in the treatment of Dermatitis Herpetiformis , a chronic skin disease . The sulfonamides, including Sulfoxone, have been the most effective for treating this condition .
Bacteriostatic Antibiotic
Sulfoxone Sodium is a sulfonamide antibiotic . The sulfonamides are synthetic bacteriostatic antibiotics with a wide spectrum against most gram-positive and many gram-negative organisms . However, resistance to one sulfonamide indicates resistance to all .
Inhibition of Folic Acid Synthesis
Sulfoxone Sodium acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . The normal substrate for the enzyme, para-aminobenzoic acid (PABA), cannot bind as usual. The inhibited reaction is necessary in these organisms for the synthesis of folic acid .
Pharmacokinetics
Sulfoxone Sodium is rapidly absorbed and has a protein binding of 69% . It is metabolized in the liver and has an elimination half-life of 3 to 8 hours .
Potential for Further Research
Given its unique properties and mechanisms of action, Sulfoxone Sodium presents potential for further research in various fields of medicine and pharmacology. Its role as a competitive inhibitor of bacterial enzyme dihydropteroate synthetase could be explored for potential applications in other diseases caused by bacteria .
Mechanism of Action
Target of Action
Sulfoxone sodium primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and multiplication .
Mode of Action
Sulfoxone sodium acts as a competitive inhibitor of dihydropteroate synthetase . It competes with the enzyme’s normal substrate, para-aminobenzoic acid (PABA), for binding sites, thereby inhibiting the enzyme’s action . This inhibition disrupts the synthesis of folic acid, which is necessary for bacterial growth and multiplication .
Biochemical Pathways
By inhibiting dihydropteroate synthetase, Sulfoxone sodium disrupts the folic acid metabolism cycle . This disruption affects the production of nucleotides, which are essential components of DNA and RNA. As a result, the bacteria’s ability to replicate and multiply is hindered .
Pharmacokinetics
Sulfoxone sodium is rapidly absorbed and is widely distributed throughout all tissues . High levels of the drug are achieved in pleural, peritoneal, synovial, and ocular fluids . The drug is metabolized in the liver and has a half-life of 3-8 hours . Its protein binding is approximately 69% .
Result of Action
The primary result of Sulfoxone sodium’s action is the inhibition of bacterial growth and multiplication . By disrupting the synthesis of folic acid, the drug prevents the bacteria from producing essential components of their DNA and RNA, thereby inhibiting their ability to replicate and multiply .
Action Environment
The action of Sulfoxone sodium can be influenced by various environmental factors. For instance, the drug’s antibacterial action is inhibited by pus . Moreover, the drug’s absorption can be affected by the pH of the environment, as the soluble sulfonamide salts of the drug are highly alkaline . The drug’s distribution can also be influenced by the presence of certain body fluids, such as pleural, peritoneal, synovial, and ocular fluids .
properties
IUPAC Name |
disodium;[4-[4-(sulfinatomethylamino)phenyl]sulfonylanilino]methanesulfinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O6S3.2Na/c17-23(18)9-15-11-1-5-13(6-2-11)25(21,22)14-7-3-12(4-8-14)16-10-24(19)20;;/h1-8,15-16H,9-10H2,(H,17,18)(H,19,20);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBNFLZFSZDPQF-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCS(=O)[O-])S(=O)(=O)C2=CC=C(C=C2)NCS(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2Na2O6S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023623 | |
| Record name | Adesulfone sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfoxone sodium | |
CAS RN |
144-75-2 | |
| Record name | Adesulfone Sodium [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adesulfone sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SULFOXONE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57OWB0Q221 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



